4-chloro-3-{[(2-methylphenoxy)acetyl]amino}-N-phenylbenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-3-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-N-PHENYLBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloro-3-methylphenol with 2-chloroacetyl chloride to form 2-(4-chloro-3-methylphenoxy)acetyl chloride. This intermediate is then reacted with aniline to produce the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-3-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-N-PHENYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-CHLORO-3-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-N-PHENYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 4-CHLORO-3-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-N-PHENYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}-N-phenylbenzamide
- 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N,N-dimethylbenzamide
Uniqueness
4-CHLORO-3-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-N-PHENYLBENZAMIDE is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.
Properties
Molecular Formula |
C22H19ClN2O3 |
---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
4-chloro-3-[[2-(2-methylphenoxy)acetyl]amino]-N-phenylbenzamide |
InChI |
InChI=1S/C22H19ClN2O3/c1-15-7-5-6-10-20(15)28-14-21(26)25-19-13-16(11-12-18(19)23)22(27)24-17-8-3-2-4-9-17/h2-13H,14H2,1H3,(H,24,27)(H,25,26) |
InChI Key |
BBXNHMXGKRGZFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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